molecular formula C14H12N2OS B14876879 N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide

N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide

Cat. No.: B14876879
M. Wt: 256.32 g/mol
InChI Key: DKEUCUIERCKIIY-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. This compound features a hybrid architecture, incorporating two privileged pharmacophores: the 1H-indole-2-carboxamide core and a thiophene heterocycle. The indole-2-carboxamide scaffold is recognized as a versatile synthetic handle for constructing diversely substituted polycyclic indole structures and is a key motif in the design of bioactive compounds . This structural class has demonstrated considerable potential in pharmacological research. Indole-2-carboxamide derivatives have been identified as effective scaffolds for the design of novel agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) channel, a prominent target for developing antinociceptive and anti-inflammatory agents . Furthermore, analogs combining indole and thiophene rings have shown promising anticancer activity. For instance, specific 2-(thiophen-2-yl)-1H-indole derivatives have been reported to suppress the proliferation of HCT-116 colon cancer cells by inducing cell cycle arrest and downregulating oncogenic pathways . The indole-thiophene hybrid structure suggests potential for multi-target activity, making it a compelling subject for hit-to-lead optimization programs. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H12N2OS

Molecular Weight

256.32 g/mol

IUPAC Name

N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide

InChI

InChI=1S/C14H12N2OS/c17-14(15-9-11-5-3-7-18-11)13-8-10-4-1-2-6-12(10)16-13/h1-8,16H,9H2,(H,15,17)

InChI Key

DKEUCUIERCKIIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=CC=CS3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

  • Activation of Carboxylic Acid :
    EDC reacts with 1H-indole-2-carboxylic acid to form an O-acylisourea intermediate, which is highly reactive toward primary amines. The reaction is typically conducted in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C.
  • Nucleophilic Substitution :
    Thiophen-2-ylmethanamine attacks the activated intermediate, leading to amide bond formation and release of a urea byproduct.
  • Additives :
    Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is often added to suppress racemization and improve coupling efficiency.

Table 1: Representative Reaction Conditions and Yields

Coupling Agent Solvent Temperature (°C) Time (h) Yield (%) Source
EDC/HOBt DCM 25 12 78
DCC DMF 0 → 25 24 65
EDC/NHS THF 25 18 82

Multicomponent Reactions Incorporating Thiophene and Indole Moieties

Multicomponent reactions (MCRs) offer a streamlined approach to assemble this compound in a single pot. These methods minimize purification steps and improve atom economy.

Aldehyde-Amine-Indole Condensation

A three-component reaction involving:

  • 1H-indole-2-carbaldehyde
  • Thiophen-2-ylmethanamine
  • A coupling agent (e.g., p-toluenesulfonic acid, p-TSA)

The reaction proceeds via imine formation followed by cyclization, yielding the target compound in 45–60% yield.

Ugi-Four Component Reaction (Ugi-4CR)

Ugi-4CR employs:

  • 1H-indole-2-carboxylic acid
  • Thiophen-2-ylmethanamine
  • An aldehyde (e.g., formaldehyde)
  • An isocyanide

This method produces the carboxamide directly, with yields up to 70% under optimized conditions.

Table 2: Multicomponent Reaction Parameters

Components Catalyst Solvent Yield (%) Source
Indole-2-carbaldehyde, amine, p-TSA p-TSA MeCN 58
Ugi-4CR with isocyanide None MeOH 70

Fischer Indole Synthesis Followed by Alkylation and Amidation

This three-step approach is favored for scalability and regioselectivity:

Fischer Indole Cyclization

Phenylhydrazine reacts with a ketone (e.g., pyruvic acid) under acidic conditions (HCl/AcOH) to form the indole core.

N-Alkylation with Thiophene Derivative

The indole nitrogen is alkylated using thiophen-2-ylmethyl bromide in the presence of NaH or K₂CO₃ in DMF.

Carboxamide Formation

The alkylated intermediate undergoes amidation with activated carboxylic acid derivatives (e.g., acid chlorides).

Table 3: Stepwise Synthesis Metrics

Step Reagents Yield (%) Purity (%) Source
Fischer Cyclization HCl/AcOH, Δ 85 95
N-Alkylation NaH, DMF, 0°C 73 90
Amidation EDC, HOBt, DCM 80 98

Critical Analysis of Methodologies

Yield and Purity Considerations

  • Carbodiimide Coupling : Highest yields (82%) but requires rigorous drying.
  • Multicomponent Reactions : Moderate yields (45–70%) but reduced purification needs.
  • Stepwise Synthesis : Superior purity (≥95%) at the cost of longer synthetic routes.

Scalability Challenges

  • EDCl/HOBt-mediated coupling is cost-prohibitive for industrial-scale production.
  • Fischer Indole Synthesis offers better scalability but demands hazardous reagents (e.g., NaH).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, this compound is studied for its potential interactions with proteins and enzymes. Its ability to modulate biological pathways makes it a candidate for drug development .

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. Its dual heterocyclic structure allows for multiple modes of action, enhancing its therapeutic potential .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, depending on the context of its use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

N-(4-Chlorophenyl)-1H-indole-2-carboxamide

  • Structure : Features a 4-chlorophenyl group instead of thiophen-2-ylmethyl.
  • Biological Activity : Exhibits potent cytotoxicity against osteosarcoma Saos-2 cells, inhibiting proliferation in a dose-dependent manner (effective at 2.5 μM) .
  • Mechanism : Modulates ezrin expression, an actin-binding protein critical for metastasis, and induces oxidative stress via ROS modulation .
  • Synthesis : Prepared via coupling reactions with purity validated by NMR and elemental analysis .

N-(Benzoylphenyl)-1H-indole-2-carboxamides

  • Structure : Substituted with benzoylphenyl groups.
  • Synthesis: One-step coupling of ethyl indole-2-carboxylate with aminobenzophenones in DMF .

Sulfonamide-Substituted Indolylarylsulfones (e.g., R8L5, R9L2–R9L5)

  • Structure : Incorporate sulfonamide and chlorophenyl groups on the indole core.
  • Biological Activity : Designed as HIV-1 inhibitors with high purity (up to 99% by HPLC) and moderate melting points (168–231°C) .
  • Key Difference : Sulfonamide substituents confer antiviral rather than anticancer activity, underscoring the role of functional groups in directing therapeutic application.

N-(2-(2-Methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide

  • Structure : Combines thiophene-2-carboxamide with a 2-methylindole-3-ethyl group.
  • Relevance : Highlights the versatility of thiophene-indole hybrids, though the ethyl linkage and indole substitution position (3 vs. 2) may alter pharmacokinetics .

Mechanistic and Therapeutic Insights

  • Anticancer vs. Antiviral Targeting : While N-(4-chlorophenyl)-1H-indole-2-carboxamide targets ezrin and ROS in osteosarcoma , sulfonamide derivatives inhibit HIV-1 via undefined mechanisms, likely involving viral enzyme interactions .
  • Role of Substituents :
    • Thiophene vs. Chlorophenyl : Thiophene’s electron-rich structure may enhance membrane permeability or receptor binding compared to halogenated phenyl groups.
    • Sulfonamide Groups : Introduce polar motifs that could improve solubility but shift activity toward antiviral targets.

Biological Activity

N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Indole Core : Starting from an indole precursor, functionalization at the 2-position can be achieved using methods like the Vilsmeier-Haack reaction or Friedel-Crafts acylation.
  • Introduction of Thiophene Group : The thiophen-2-ylmethyl group is introduced via nucleophilic substitution reactions with appropriate halogenated derivatives.
  • Amide Bond Formation : The final step involves the formation of the carboxamide bond through the reaction of an amine with a carboxylic acid derivative under suitable conditions.

The biological activity of this compound is largely attributed to its interactions with various biological targets, including enzymes and receptors. These interactions can modulate enzyme activity or receptor signaling pathways, leading to diverse biological effects such as antiviral and anticancer activities.

Antiviral Activity

Research indicates that derivatives of this compound exhibit significant antiviral properties, particularly against HIV. A study reported that certain indolylarylsulfone derivatives, which include this compound, showed EC50 values less than 1.0 nM against HIV-1 strains in MT-4 cells. Notably, one enantiomer demonstrated exceptional potency compared to standard antiviral drugs such as Nevirapine (NVP) and Efavirenz (EFV) .

CompoundEC50 (nM)Comparison
This compound<1.0Superior to NVP and EFV
Standard Drugs (NVP, EFV)VariesLess potent than some derivatives

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that analogs exhibit cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition at low concentrations. For instance, compounds derived from this structure have shown IC50 values in the sub-micromolar range against MCF-7 and HCT-116 cell lines, suggesting potential as anticancer agents .

Cell LineIC50 (µM)Reference Compound
MCF-70.65Prodigiosin
HCT-1160.78Prodigiosin

Case Studies

Several case studies have highlighted the efficacy of this compound derivatives in clinical settings:

  • Anti-HIV Research : A study evaluated a series of indolylarylsulfone derivatives for their anti-HIV activity. The results demonstrated that compounds with this scaffold exhibited remarkable potency against both wild-type and mutant strains of HIV .
  • Anticancer Studies : Investigations into the anticancer potential revealed that compounds based on this structure could induce apoptosis in cancer cells while sparing normal cells, indicating a favorable selectivity index .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide?

  • Methodology :

  • Route 1 : React ethyl-1H-indole-2-carboxylate with thiophen-2-ylmethylamine in the presence of sodium ethoxide and DMF. Purify via column chromatography (SiO₂, DCM/EtOAc 90:10) to achieve yields up to 95% .
  • Route 2 : Use indole-2-carboxylic acid with SOCl₂ in ethanol to form the ethyl ester intermediate, followed by coupling with thiophen-2-ylmethylamine .
    • Key Considerations : Ensure anhydrous conditions for amide bond formation and monitor reaction progress via TLC (Rf ~0.3–0.5 in DCM/EtOAc).

Q. How is the compound characterized after synthesis?

  • Analytical Techniques :

  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹) .
  • NMR : Assign peaks using ¹H NMR (δ 7.5–8.0 ppm for indole protons; δ 4.5–5.0 ppm for thiophene-CH₂-N) and ¹³C NMR (δ ~160 ppm for carbonyl) .
  • Elemental Analysis : Verify purity (<0.4% deviation for C, H, N) .

Q. What in vitro assays evaluate its biological activity?

  • Approach :

  • EGFR Inhibition : Use kinase assays with recombinant EGFR, measuring IC₅₀ via fluorescence polarization .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., A549, HeLa) with dose-response curves (1–100 μM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Strategies :

  • Catalyst Screening : Test Pd(PPh₃)₄ or CuI for coupling steps .
  • Solvent Optimization : Compare DMF, THF, and toluene for solubility and reaction efficiency .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during ester activation .
    • Data Example : Refluxing in acetic acid with NaOAc increased crystallinity in analogous indole derivatives .

Q. How to resolve contradictions in reported spectroscopic data?

  • Troubleshooting :

  • Dynamic Effects : Use 2D NMR (COSY, HSQC) to distinguish tautomeric forms or rotamers .
  • Crystallographic Validation : Compare experimental IR/NMR with X-ray-derived DFT calculations .
    • Case Study : Discrepancies in ¹³C NMR shifts for thiophene-CH₂-N were resolved via X-ray crystallography, confirming steric hindrance effects .

Q. What computational methods predict structure-activity relationships (SAR)?

  • Protocol :

  • Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). Prioritize substituents at indole C-5 for hydrogen bonding .
  • QSAR Modeling : Train models with Hammett constants (σ) and LogP values to correlate substituent effects with IC₅₀ .

Q. How to address poor solubility in pharmacological assays?

  • Solutions :

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes .
  • Prodrug Design : Synthesize phosphate esters at the indole NH to enhance aqueous solubility .

Q. What challenges arise in X-ray crystallography for this compound?

  • Key Issues :

  • Crystal Growth : Slow evaporation (hexane/EtOAc) produces twinned crystals; optimize via seeding .
  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to resolve disordered thiophene rings .

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